molecular formula C9H9ClN2O2 B2861350 2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole CAS No. 796106-49-5

2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole

Cat. No.: B2861350
CAS No.: 796106-49-5
M. Wt: 212.63
InChI Key: FABWAGDIYMEXOV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 2,5-dimethylfuran-3-yl moiety at position 3.

Properties

IUPAC Name

2-(chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-5-3-7(6(2)13-5)9-12-11-8(4-10)14-9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABWAGDIYMEXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thioethers, and ethers.

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Products include reduced oxadiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Antimicrobial and Pesticidal Activity
  • Fungicidal Activity :
    Thioether-linked 1,3,4-oxadiazoles, such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) , demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. The trifluoromethyl and benzylthio groups were critical for binding to the SDH enzyme, mimicking the fungicide penthiopyrad .

    • Comparison : The target compound’s dimethylfuran group may reduce fungicidal potency compared to 5g, as furan rings lack the electron-withdrawing properties of bromine or trifluoromethyl groups.
  • Herbicidal Activity :
    Oxadiazon and oxadiargyl, commercial herbicides, feature dichlorophenyl and alkoxy substituents. These groups enhance lipid peroxidation inhibition in weeds .

    • Comparison : The dimethylfuran moiety in the target compound is structurally distinct from dichlorophenyl groups, suggesting divergent herbicidal mechanisms or lower activity.
Anti-inflammatory Activity
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole showed 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The bromophenylpropanone group likely modulates COX-2 inhibition .
Anticancer Activity
  • 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) exhibited 95.7% growth inhibition against CNS and renal cancers. The chloro-quinoline and dimethoxyphenyl groups synergize for DNA intercalation . Comparison: The absence of a planar aromatic system (e.g., quinoline) in the target compound may reduce cytotoxicity.

Structural and Functional Group Analysis

Compound Name Substituents (Position 2 / Position 5) Key Functional Groups Primary Applications Key Findings
Target Compound Chloromethyl / 2,5-Dimethylfuran-3-yl Chloromethyl (reactive), Furan (electron-rich) Synthetic intermediate, potential agrochemical Likely moderate bioactivity due to furan’s electron-donating nature
2-(Methylsulfonyl)-5-(4-fluorophenyl) Methylsulfonyl / 4-Fluorophenyl Sulfonyl (electron-withdrawing), Fluorophenyl Plant defense inducer Enhances SOD/POD activity in rice against Xoo
5g (Thioether derivative) (4-Bromobenzyl)thio / Trifluoromethyl-pyrazole Thioether, Trifluoromethyl Fungicide, herbicide SDH protein binding via carbonyl interactions
2-(4-Biphenylyl)-5-(4-tert-butylphenyl) (BPBD) Biphenylyl / tert-Butylphenyl Biphenyl, tert-Butyl Scintillator dopant Enhances radiation stability in polymers
Key Trends :
  • Electron-Withdrawing Groups (e.g., sulfonyl, trifluoromethyl) enhance pesticidal and anti-inflammatory activities by stabilizing charge interactions .
  • Aromatic Systems (e.g., fluorophenyl, quinoline) improve pharmacological activity through π-π stacking .
  • Heterocyclic Moieties (e.g., furan) may limit bioactivity compared to halogenated aromatics but offer unique reactivity in synthesis .

Biological Activity

2-(Chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}ClN3_{3}O2_{2}
  • Molecular Weight : 229.66 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with chloromethyl derivatives in the presence of appropriate catalysts. The structural integrity and purity of the synthesized compound can be verified through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.

Compound Target Organism Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it possesses notable cytotoxic properties.

Cell Line IC50_{50} (µM) Reference Compound IC50_{50} (µM)
MCF-7 (Breast Cancer)12.5Doxorubicin10
HeLa (Cervical Cancer)15Cisplatin8

The mechanism by which this compound exerts its biological effects is believed to involve apoptosis induction in cancer cells. Flow cytometry assays have shown an increase in apoptotic markers such as caspase activation in treated cells.

Case Studies

  • Case Study on Anticancer Activity : A study published in MDPI evaluated a series of oxadiazole derivatives for their anticancer properties. The findings indicated that compounds with similar structures to our target exhibited significant cytotoxicity against MCF-7 cells and induced apoptosis via p53 pathway activation .
  • Antibacterial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazoles demonstrated that derivatives with chloromethyl substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic protocols for 2-(chloromethyl)-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole, and how are yields optimized?

The synthesis typically involves cyclization reactions between hydrazide derivatives and carboxylic acid precursors under acidic conditions. For example, hydrazides react with furan-substituted acid chlorides to form the oxadiazole core. Optimization includes solvent selection (e.g., ethanol or THF), temperature control (80–100°C), and catalyst use (e.g., POCl₃ for dehydration). Yield improvements (up to 85%) are achieved by purifying intermediates and using inert atmospheres to prevent oxidation .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methyl groups on furan at δ ~2.2 ppm for CH₃).
  • IR Spectroscopy : Confirms C-Cl stretching (~650 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₀ClN₂O₂ at 213.0534). Cross-referencing with computational simulations (DFT) enhances accuracy .

Q. What safety precautions are critical during handling?

The compound is classified as acutely toxic (Category 4) and a skin/eye irritant (Category 2). Required precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods.
  • Immediate decontamination of spills with sodium bicarbonate.
  • Storage in airtight, light-resistant containers at 2–8°C .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The chloromethyl group (-CH₂Cl) acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols), while the 2,5-dimethylfuran moiety provides steric hindrance, slowing reactions at the oxadiazole 5-position. Electronic effects from methyl groups enhance furan ring stability but reduce electrophilicity at the oxadiazole core. Comparative studies with analogs (e.g., 5-phenyl vs. 5-furan) show yield variations up to 30% due to these effects .

Q. What methodologies are used to analyze its binding interactions with biological targets?

  • Molecular Docking : Simulations with enzymes (e.g., cytochrome P450) predict binding affinities.
  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (KD values in µM range).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS). For example, furan-oxadiazole hybrids show selective inhibition of bacterial DNA gyrase (IC₅₀ = 12 µM) .

Q. How do structural analogs compare in pharmacological activity?

Analog StructureKey ModificationBioactivity (IC₅₀/EC₅₀)Reference
5-(3,4-Dimethoxyphenyl) derivativeMethoxy groups enhance solubilityAnticancer: 8.7 µM (HeLa)
5-(Thiophen-3-yl) variantSulfur atom increases lipophilicityAntibacterial: 4.2 µM (E. coli)
Substitutions at the 5-position strongly modulate target selectivity and potency .

Q. What contradictions exist in reported biological data, and how are they resolved?

Discrepancies in antimicrobial activity (e.g., 10-fold differences in MIC values across studies) arise from assay variations (broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and cytotoxicity controls (e.g., mammalian cell viability assays) resolves false positives. For example, a 2024 study attributed earlier toxicity claims to impurities (>95% purity required for valid data) .

Methodological Challenges

Q. How are reaction intermediates characterized to avoid byproduct formation?

  • TLC Monitoring : Tracks hydrazide intermediates (Rf ~0.4 in ethyl acetate/hexane).
  • Flash Chromatography : Separates chloromethyl-oxadiazole from dimeric byproducts (e.g., bis-oxadiazoles).
  • In Situ FTIR : Detects carbonyl intermediates during cyclization .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent Recrystallization : Use of ethanol/water mixtures (7:3 v/v) yields single crystals.
  • Slow Evaporation : At 4°C over 72 hours.
  • Co-crystallization : With thiourea to stabilize lattice structures. A 2023 study resolved disorder in the oxadiazole ring using SHELXL refinement .

Data Contradictions and Resolution

Q. Why do computational and experimental NMR chemical shifts diverge?

Discrepancies (Δδ > 0.5 ppm) arise from solvent effects (implicit vs. explicit models in DFT). Including polarizable continuum models (PCM) for DMSO or CDCl₃ reduces errors to <0.2 ppm. Experimental validation with deuterated solvents is critical .

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